Phenoxyethylparaben

Descripción general

Descripción

Métodos De Preparación

Phenoxyethylparaben can be synthesized through the esterification of p-hydroxybenzoic acid with phenoxyethanol in the presence of a catalyst. Common catalysts used in this reaction include thionyl chloride, dodeca tungstophosphoric acid, or montmorillonite K10 clay . The reaction typically involves heating the reactants under reflux conditions to facilitate the esterification process. Industrial production methods often involve similar processes but on a larger scale, with additional steps for purification and quality control .

Análisis De Reacciones Químicas

Phenoxyethylparaben undergoes various chemical reactions, including:

Oxidation: This reaction can occur under the influence of strong oxidizing agents, leading to the formation of phenoxyacetic acid derivatives.

Reduction: Reduction reactions are less common but can be achieved using reducing agents like lithium aluminum hydride.

Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Cosmetic Applications

Phenoxyethylparaben is widely used in cosmetics due to its effective antimicrobial properties. It serves as a preservative in products like:

- Moisturizers

- Sunscreens

- Shampoos

- Makeup products (e.g., mascara)

Research indicates that this compound can effectively inhibit the growth of various microorganisms, including Escherichia coli and Staphylococcus aureus, making it a valuable ingredient in formulations that require extended shelf life and safety against microbial contamination .

Pharmaceutical Applications

In the pharmaceutical sector, this compound is employed as a preservative in topical formulations and injectables. Its role is crucial in maintaining the stability and integrity of active ingredients, thereby enhancing product efficacy.

Case Study: Non-Animal Safety Assessment

A notable case study conducted by Unilever assessed the safety of this compound using non-animal methodologies. The study utilized in vitro and in silico approaches to evaluate the compound's biokinetics and biodynamics, revealing that internal exposure levels were below points of departure derived from bioactivity assays. This assessment provided assurance regarding the systemic safety of this compound when used at consumer-relevant levels .

Toxicological Studies

While this compound is recognized for its preservative qualities, studies have also highlighted potential toxicity concerns. Research involving human meibomian gland epithelial cells indicated that exposure to this compound could lead to cellular atrophy and death at concentrations similar to those approved for human use . This underscores the necessity for continued evaluation of its safety profile.

Skin Irritation Potential

The skin irritation potential of this compound has been assessed through various studies. One study ranked it among several preservatives, finding it to be one of the safest options available, with minimal irritation noted during patch tests . This characteristic makes it favorable for use in sensitive skin formulations.

Environmental Impact

This compound's environmental impact has also been a subject of investigation. Its degradation products and potential effects on aquatic life are areas requiring further research, especially given the increasing scrutiny on environmental sustainability within the cosmetics industry.

Summary Table: Applications and Findings

Mecanismo De Acción

Phenoxyethylparaben exerts its antimicrobial effects by disrupting the cell membranes of microorganisms, leading to cell lysis and death. It targets the lipid bilayer of the cell membrane, increasing its permeability and causing leakage of cellular contents . This mechanism is similar to other parabens, which also act as preservatives by inhibiting microbial growth.

Comparación Con Compuestos Similares

Phenoxyethylparaben is similar to other parabens such as methylparaben, ethylparaben, propylparaben, and butylparaben. it is unique in its structure due to the presence of the phenoxyethyl group, which enhances its antimicrobial properties and stability . Compared to other parabens, this compound is less commonly used but offers similar preservative benefits with potentially lower estrogenic activity .

Similar compounds include:

- Methylparaben

- Ethylparaben

- Propylparaben

- Butylparaben

These compounds share similar chemical structures and functions but differ in their specific applications and regulatory status.

Actividad Biológica

Phenoxyethylparaben is a member of the paraben family, widely used as a preservative in cosmetics and personal care products. Its biological activity has garnered attention due to its potential effects on human health and the environment. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on gene expression, and implications for skin sensitization.

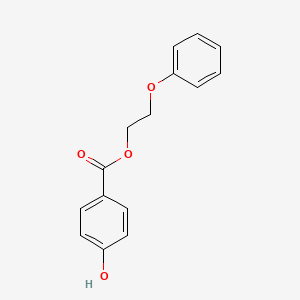

Chemical Structure and Properties

This compound (C₁₃H₁₂O₄) is an ester formed from para-hydroxybenzoic acid and phenoxyethanol. It exhibits antimicrobial properties, which make it effective in preventing microbial growth in various formulations. Its chemical structure allows it to interact with biological systems, particularly through hormonal pathways.

Mechanisms of Biological Activity

This compound functions primarily as an endocrine disruptor. It has been shown to mimic estrogen, binding to estrogen receptors and potentially altering normal hormonal functions. This activity raises concerns about its role in hormone-related conditions, including breast cancer.

Gene Expression Modulation

Recent studies have employed transcriptional profiling to assess the biological activity of this compound and other parabens. For instance, a study evaluated the effects of several parabens on gene expression in various cell lines (MCF7, HepG2, A549, and iCell cardiomyocytes). The results indicated that this compound significantly alters the expression of genes associated with estrogen signaling pathways (De Abrew et al., 2022) .

Table 1: Differential Gene Expression Induced by this compound

| Cell Type | Number of Differentially Expressed Genes (FDR < 0.05) |

|---|---|

| MCF7 | 150 |

| HepG2 | 120 |

| A549 | 110 |

| iCell Cardiomyocytes | 130 |

This table summarizes the number of genes whose expression was significantly modified by this compound across different cell types.

Case Studies on Skin Sensitization

The safety assessment of this compound has been a focal point due to its widespread use in cosmetics. A case study utilizing Next Generation Risk Assessment (NGRA) methodologies indicated that while some parabens may exhibit skin sensitization potential, this compound was classified as a non-sensitizer based on available data . This classification was supported by animal model studies showing minimal allergic reactions.

Comparative Analysis with Other Parabens

Comparative studies have shown that this compound shares similar biological activity with other parabens, such as propylparaben and butylparaben. These compounds also exhibit endocrine-disrupting properties and affect gene expression related to estrogen signaling. The transcriptional profiles elicited by these parabens were found to be highly similar, indicating a common mode of action among them .

Table 2: Comparison of Biological Activities Among Parabens

| Paraben Type | Estrogenic Activity | Skin Sensitization Potential |

|---|---|---|

| This compound | Moderate | Low |

| Propylparaben | High | Low |

| Butylparaben | Moderate | Low |

Propiedades

IUPAC Name |

2-phenoxyethyl 4-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O4/c16-13-8-6-12(7-9-13)15(17)19-11-10-18-14-4-2-1-3-5-14/h1-9,16H,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGPOVLCFVFOVDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCCOC(=O)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70204033 | |

| Record name | 2-Phenoxyethyl p-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70204033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55468-88-7 | |

| Record name | 2-Phenoxyethyl 4-hydroxybenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55468-88-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Phenoxyethyl p-hydroxybenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055468887 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Phenoxyethyl p-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70204033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-phenoxyethyl p-hydroxybenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.213 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.